molecular formula C18H24N2O6 B12670545 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester CAS No. 53040-82-7

2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester

Cat. No.: B12670545
CAS No.: 53040-82-7
M. Wt: 364.4 g/mol
InChI Key: RRXLLXHZQRXTEJ-WEVVVXLNSA-N
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Description

2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is a chemical compound known for its application as a fungicide. It is a derivative of 2-butenoic acid and features a dinitrophenyl ester group. This compound is particularly effective in controlling powdery mildew diseases in various crops.

Preparation Methods

The synthesis of 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester typically involves the esterification of 2-butenoic acid with (1-methylheptyl)dinitrophenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and substitution reactions.

    Biology: The compound’s fungicidal properties make it valuable in agricultural research, particularly in developing new fungicides.

    Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its effects on fungal infections.

    Industry: It is used in the formulation of fungicides for agricultural use, helping to protect crops from fungal diseases.

Mechanism of Action

The fungicidal action of 2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is primarily due to its ability to disrupt the cellular processes of fungi. The compound targets the fungal cell membrane, leading to increased permeability and eventual cell death. The dinitrophenyl group plays a crucial role in this mechanism, as it interferes with the electron transport chain within the fungal cells.

Comparison with Similar Compounds

2-Butenoic acid, (1-methylheptyl)dinitrophenyl ester is unique compared to other similar compounds due to its specific ester and dinitrophenyl groups. Similar compounds include:

    2-Butenoic acid, methyl ester: This compound lacks the dinitrophenyl group and has different chemical properties and applications.

    2-Butenoic acid, ethyl ester: Similar to the methyl ester, it does not have the dinitrophenyl group and is used in different contexts.

    2-Butenoic acid, propyl ester: Another ester derivative without the dinitrophenyl group, used in various chemical reactions.

The presence of the dinitrophenyl group in this compound enhances its fungicidal properties, making it more effective in agricultural applications.

Properties

CAS No.

53040-82-7

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

(2,3-dinitro-4-octan-2-ylphenyl) (E)-but-2-enoate

InChI

InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-12-15(26-16(21)9-5-2)18(20(24)25)17(14)19(22)23/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+

InChI Key

RRXLLXHZQRXTEJ-WEVVVXLNSA-N

Isomeric SMILES

CCCCCCC(C)C1=C(C(=C(C=C1)OC(=O)/C=C/C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCC(C)C1=C(C(=C(C=C1)OC(=O)C=CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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